c-Met/HDAC-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Met/HDAC-IN-2 is a highly potent dual inhibitor of c-Met and histone deacetylase (HDAC). It exhibits significant antiproliferative activities against various cancer cell lines, making it a promising candidate for cancer research and therapy . The compound has shown the ability to induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential in overcoming cancer resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of c-Met/HDAC-IN-2 involves merging pharmacophores of c-Met and HDAC inhibitors. One of the synthetic routes includes the use of 2-aminopyrimidine scaffold . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard pharmaceutical manufacturing techniques, ensuring the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
c-Met/HDAC-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to enhance the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reactions occur efficiently .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
c-Met/HDAC-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of c-Met and HDAC enzymes.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly those resistant to conventional therapies.
Industry: Utilized in the development of new anticancer drugs and research on overcoming drug resistance .
Mécanisme D'action
The mechanism of action of c-Met/HDAC-IN-2 involves the inhibition of c-Met and HDAC enzymes. c-Met is a receptor tyrosine kinase involved in cell growth, motility, and differentiation, while HDACs are enzymes that remove acetyl groups from histones, affecting gene expression . By inhibiting these enzymes, this compound disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crizotinib: A dual inhibitor of c-Met and ALK kinase, used in the treatment of non-small cell lung cancer.
Vorinostat (SAHA): An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Cabozantinib (XL184): A c-Met inhibitor used in the treatment of medullary thyroid cancer.
Uniqueness
c-Met/HDAC-IN-2 is unique due to its dual inhibition of both c-Met and HDAC enzymes, providing a synergistic effect that enhances its antiproliferative activities against cancer cells. This dual inhibition approach helps in overcoming resistance mechanisms that are often encountered with single-target inhibitors .
Propriétés
Formule moléculaire |
C34H33N5O7 |
---|---|
Poids moléculaire |
623.7 g/mol |
Nom IUPAC |
N-[4-[7-[7-(hydroxyamino)-7-oxoheptoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C34H33N5O7/c1-44-30-21-26-27(22-31(30)45-20-8-3-2-7-11-32(41)38-43)35-18-16-29(26)46-25-14-12-23(13-15-25)36-34(42)33-28(40)17-19-39(37-33)24-9-5-4-6-10-24/h4-6,9-10,12-19,21-22,43H,2-3,7-8,11,20H2,1H3,(H,36,42)(H,38,41) |
Clé InChI |
GHRAGOBMSUDFEQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1OCCCCCCC(=O)NO)OC3=CC=C(C=C3)NC(=O)C4=NN(C=CC4=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.